4-fluoro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
4-Fluoro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a pyrazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-fluoro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide typically involves a multi-step process. One common method is the direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using sodium borohydride (NaBH4) and iodine (I2) as reducing agents . The reaction is carried out in methanol (MeOH) under neutral conditions at room temperature, resulting in the formation of the desired secondary amine .
Chemical Reactions Analysis
4-Fluoro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide undergoes various chemical reactions, including:
Reductive Amination: As mentioned, the compound can be synthesized through reductive amination using NaBH4/I2.
Substitution Reactions: The presence of the fluorine atom and methoxy group allows for potential substitution reactions under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
4-Fluoro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound’s structure makes it a candidate for studying biological activities and interactions with enzymes and receptors.
Industry: The compound can be used in the production of fine chemicals and dyes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Fluoro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide can be compared with other similar compounds, such as:
3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline: This compound shares a similar structure but has a chlorine atom instead of a fluorine atom.
N-(4-Methoxyphenyl)-1H-pyrazole-4-carboxamide: This compound lacks the fluorine atom and has a different substitution pattern on the pyrazole ring.
The uniqueness of 4-fluoro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H16FN3O2 |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
4-fluoro-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C18H16FN3O2/c1-24-16-8-2-13(3-9-16)12-22-17(10-11-20-22)21-18(23)14-4-6-15(19)7-5-14/h2-11H,12H2,1H3,(H,21,23) |
InChI Key |
GPMPDMIGIFPNDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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